2,3-dinor Thromboxane B1

Thromboxane metabolism Urinary biomarker Rat model

2,3-dinor Thromboxane B1 (2,3-dinor TXB1, CAS 196493-76-2, C18H32O6, MW 344.44) is a monocarboxylic acid metabolite of thromboxane B2 (TXB2), generated via β-oxidation and reduction of the Δ5,6 double bond. As a urinary biomarker, its primary utility lies in quantifying systemic thromboxane biosynthesis in rodent models, particularly rats, where it constitutes a major excreted metabolite.

Molecular Formula C18H32O6
Molecular Weight 344.4 g/mol
Cat. No. B1141175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dinor Thromboxane B1
Synonyms2,3-dinor TXB1
Molecular FormulaC18H32O6
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(C(CC(O1)O)O)CCCCC(=O)O)O
InChIInChI=1S/C18H32O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h10-11,13-16,18-20,23H,2-9,12H2,1H3,(H,21,22)/b11-10+/t13-,14-,15-,16+,18?/m0/s1
InChIKeyLGWCOUWMTAQMQT-QCBHMXSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-dinor Thromboxane B1: Species-Specific Thromboxane Metabolite for Rodent Model Quantification


2,3-dinor Thromboxane B1 (2,3-dinor TXB1, CAS 196493-76-2, C18H32O6, MW 344.44) is a monocarboxylic acid metabolite of thromboxane B2 (TXB2), generated via β-oxidation and reduction of the Δ5,6 double bond [1]. As a urinary biomarker, its primary utility lies in quantifying systemic thromboxane biosynthesis in rodent models, particularly rats, where it constitutes a major excreted metabolite [2]. In humans, only trace amounts are detectable, limiting its clinical application .

Why 2,3-dinor TXB1 Cannot Be Replaced by 2,3-dinor TXB2 or 11-dehydro TXB2 in Rodent Thromboxane Studies


Generic substitution among thromboxane metabolites fails due to pronounced species-dependent metabolic pathway divergence. In rats, 2,3-dinor TXB1 represents approximately 92% of the combined 2,3-dinor metabolite pool under basal conditions, whereas 2,3-dinor TXB2 constitutes only ~8% [1]. The full urinary metabolite abundance profile ranks 2,3,4,5-tetranor-TXB1 > 2,3-dinor-TXB1 >> 11-dehydro-TXB2 > 2,3-dinor-TXB2 = TXB2 [2]. Therefore, employing the minor metabolite 2,3-dinor TXB2 as the sole biomarker in rat studies introduces a >10-fold reduction in analytical signal and systematically underestimates total thromboxane biosynthesis [3].

2,3-dinor Thromboxane B1: Head-to-Head Comparative Evidence for Rodent Model Selection


Urinary Excretion Abundance: 2,3-dinor TXB1 vs. 2,3-dinor TXB2 in Rats

In rats under basal conditions, urinary excretion of 2,3-dinor TXB1 is 11.7-fold higher than that of 2,3-dinor TXB2, establishing 2,3-dinor TXB1 as the dominant urinary dinor metabolite [1]. The relative abundance of the two metabolites is highly consistent across individual animals (91.9 ± 1.6% vs. 8.1 ± 1.6% of their sum), providing a stable analytical target [2].

Thromboxane metabolism Urinary biomarker Rat model Eicosanoid analysis

Complete Urinary Thromboxane Metabolite Profile: Ranking of Abundance in Rats

A comprehensive GC-NICIMS analysis of rat urine ranked thromboxane metabolites by abundance: 2,3,4,5-tetranor-TXB1 > 2,3-dinor-TXB1 >> 11-dehydro-TXB2 > 2,3-dinor-TXB2 = TXB2 [1]. This profile confirms that 2,3-dinor TXB1 is the second most abundant excreted metabolite, trailing only the fully β-oxidized tetranor derivative, and substantially exceeds 11-dehydro-TXB2 [2]. Both 2,3-dinor-TXB1 and 2,3-dinor-TXB2 increased during hepatic ischemia-reperfusion injury [3].

Metabolite profiling Thromboxane biosynthesis GC-NICIMS Ischemia-reperfusion

Immunoassay Cross-Reactivity: Mitigating Analytical Interference in TXB2 Assays

2,3-dinor TXB1 cross-reacts with certain anti-TXB2 antibodies, necessitating careful method selection or chromatographic separation prior to immunoassay [1]. Cross-reactivity values vary by antibody clone: a widely used polyclonal TXB2 antiserum exhibited ~70% cross-reactivity with 2,3-dinor-TXB2 and <1% with 11-dehydro-TXB2 [2]; a monoclonal anti-TXB2 antibody showed 8.9% cross-reactivity with 2,3-dinor-TXB2, 15.7% with TXB1, and 39.7% with TXB3 [3].

Immunoassay interference Cross-reactivity Analytical validation Method specificity

Quantification via GC-NICIMS: Validated Analytical Methodology for 2,3-dinor TXB1

Quantification of 2,3-dinor TXB1 in rat urine has been validated using immunoaffinity extraction coupled with gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICIMS), achieving simultaneous measurement of 2,3-dinor-TXB1 and 2,3-dinor-TXB2 [1]. The method demonstrates sufficient sensitivity to detect both basal excretion levels (19.22 ± 4.86 ng/24 h for 2,3-dinor TXB1) and stimulated increases during ischemia-reperfusion injury [2].

GC-NICIMS Mass spectrometry Analytical standard Method validation

2,3-dinor Thromboxane B1: Validated Research Applications in Rodent Thromboxane Biosynthesis Studies


Quantifying Systemic Thromboxane Biosynthesis in Rat Models of Cardiovascular or Inflammatory Disease

In rat models (e.g., hepatic ischemia-reperfusion injury), 2,3-dinor TXB1 serves as the second most abundant urinary thromboxane metabolite, providing an 11.7-fold higher baseline signal than 2,3-dinor TXB2 [1]. Its relative abundance (91.9% of the dinor metabolite pool) remains constant across animals, enabling sensitive detection of disease-induced changes in thromboxane production . Procurement of this standard is essential for accurate LC-MS/MS or GC-MS quantification in studies of platelet activation, inflammation, or COX pathway modulation.

Analytical Standard for GC-MS / LC-MS/MS Method Development and Validation

2,3-dinor TXB1 is required as an authenticated reference standard for developing and validating quantitative mass spectrometry methods targeting thromboxane metabolites in rodent urine [1]. The validated GC-NICIMS methodology using immunoaffinity extraction provides a reproducible framework for simultaneous measurement of 2,3-dinor TXB1 and related metabolites . Deuterated internal standards are recommended for optimal precision in LC-MS/MS workflows.

Immunoassay Cross-Reactivity Control and Chromatographic Separation Studies

Due to variable cross-reactivity of dinor thromboxane metabolites with anti-TXB2 antibodies (ranging from ~9% to ~70% depending on antibody clone), purified 2,3-dinor TXB1 is required as a reference standard for chromatographic method development (e.g., reversed-phase HPLC) to separate individual thromboxane metabolites prior to immunoassay or MS detection [1]. This approach mitigates overestimation errors in studies employing direct urinary immunoassays.

Comparative Pharmacokinetic and Metabolism Studies Across Rodent Species

2,3-dinor TXB1 has been identified as a urinary TXB2 metabolite in both rats and rabbits, though with species-dependent abundance differences [1]. In contrast, human urine contains only trace amounts of 2,3-dinor TXB1, with 11-dehydro-TXB2 and 2,3-dinor-TXB2 predominating . Procuring this standard enables cross-species comparative metabolism studies and clarifies translational limitations when interpreting rodent thromboxane data for human pharmacology.

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